![molecular formula C4H9BrO B1194514 4-Bromo-1-butanol CAS No. 33036-62-3](/img/structure/B1194514.png)
4-Bromo-1-butanol
Overview
Description
4-Bromo-1-butanol is an organic compound with the chemical formula C₄H₉BrO . It is also known as tetramethylene bromohydrin . The compound consists of a butyl chain (four carbon atoms) with a bromine atom attached to one of the carbons. Its molecular weight is approximately 153.02 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-1-butanol involves the bromination of 1-butanol. This reaction typically occurs in the presence of a brominating agent, such as hydrogen bromide (HBr) or N-bromosuccinimide (NBS). The bromination can take place under acidic or radical conditions, resulting in the substitution of a hydrogen atom with a bromine atom on the butyl chain .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-butanol consists of a linear butyl chain (CH₂CH₂CH₂CH₂) with a hydroxyl group (OH) and a bromine atom (Br) attached to the fourth carbon atom. The compound has a tetrahedral geometry around the carbon bearing the bromine atom .
Scientific Research Applications
Preparation of 2-(4-bromo-butoxy)-tetrahydro-pyran
4-Bromo-1-butanol is used to prepare 2-(4-bromo-butoxy)-tetrahydro-pyran by reacting with 3,4-dihydro-2H-pyran in the presence of amberlyst 15 as a catalyst . This compound can be used as a protective group in organic synthesis.
Preparation of Tetrahydropyranyl Ethers
4-Bromo-1-butanol reacts with dihydropyran to prepare tetrahydropyranyl ethers . These ethers are often used as protective groups in organic synthesis, particularly for the protection of alcohols.
Solvent-Free Reactions
4-Bromo-1-butanol can be used in solvent-free reactions . This is beneficial as it reduces the use of harmful solvents in chemical reactions, making the process more environmentally friendly.
Future Directions
Mechanism of Action
Mode of Action
It is known that alcohols can react with a hydrogen halide, producing an alkyl halide and water . This suggests that 4-Bromo-1-butanol may interact with its targets through a similar mechanism, potentially involving the formation of a carbocation in an SN1 reaction .
Biochemical Pathways
It has been used to prepare 2-(4-bromo-butoxy)-tetrahydro-pyran by reacting with 3,4-dihydro-2h-pyran . This suggests that it may interact with pathways involving these or similar compounds.
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic processes, potentially including oxidation and conjugation .
Result of Action
Given its potential to form alkyl halides, it may have alkylating activity, which could lead to modifications of proteins or nucleic acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Bromo-1-butanol. For example, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature and light .
properties
IUPAC Name |
4-bromobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186699 | |
Record name | 4-Bromobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-butanol | |
CAS RN |
33036-62-3 | |
Record name | 4-Bromo-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33036-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR4UC6K34H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of 4-Bromo-1-butanol?
A: 4-Bromo-1-butanol serves as a versatile building block in organic synthesis. For instance, it plays a key role in the synthesis of Aripiprazole, an atypical antipsychotic medication. The synthesis involves etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 4-Bromo-1-butanol, leading to the formation of 7-(4-hydroxybutanoxy)-3,4-dihydro-2(1H)-quinolinone, which undergoes further modifications to yield Aripiprazole [].
Q2: Are there efficient methods for synthesizing 4-Bromo-1-butanol?
A: Yes, research highlights an effective one-pot synthesis method for 4-Bromo-1-butanol []. This method involves reacting 1,4-butanediol with hydrogen bromide and acetic acid in the presence of a water-carrying agent like toluene. The reaction conditions, such as the type of water-carrying agent and the addition of acetic anhydride, significantly influence the yield of 4-Bromo-1-butanol. This optimized synthesis route offers a practical approach for obtaining this valuable compound.
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